3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol
Overview
Description
“3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol” is a chemical compound with the molecular weight of 291.35 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo isoquinolines were obtained by the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3 . This indicates the presence of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code for this compound is 1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3 , which provides information about its molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid, leading to the formation of 3-perfluoroalkyl derivatives through dehydration of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydrazides of perfluorocarboxylic acids (Glushkov et al., 2000).
Crystal Structure Analysis
The crystal and molecular structures of compounds like 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate have been determined, revealing the formation of dimers through hydrogen bonds. These findings are essential for understanding the structural properties of such compounds (Sokol et al., 2001).
Complex Formation with Transition Metals
The ability to form complexes with transition metals like chromium, iron, cobalt, copper, and zinc is a significant property of these compounds. For instance, complexes of copper(II) and cobalt(II) nitrates with 3-phenyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline have been synthesized and their crystal structures analyzed, which is crucial for potential applications in coordination chemistry and material science (Sokol et al., 2006).
Potential in Organic Synthesis
Such compounds are also explored in organic synthesis. For example, the synthesis of s-Triazolo[3,4-a]isoquinoline and its derivatives from 1-isoquinolylhydrazine by cyclisation with formic and acetic acid has been described. These findings are significant for the development of new synthetic routes in organic chemistry (Sidhu et al., 1966).
properties
IUPAC Name |
3-(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-18(2)11-13-6-3-4-9-15(13)17-20-19-16(21(17)18)12-7-5-8-14(22)10-12/h3-10,22H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNBBIYHRZELDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356483 | |
Record name | 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol | |
CAS RN |
330998-71-5 | |
Record name | 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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